molecular formula C19H18FN3O2S B4047096 N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide

N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide

Cat. No.: B4047096
M. Wt: 371.4 g/mol
InChI Key: DCGJGNBENKCVIN-UHFFFAOYSA-N
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Description

N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.11037616 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide is part of a class of compounds known for their antitumor properties. Research indicates that such compounds are highly selective and potent in inhibiting tumor growth in vitro and in vivo. They have been studied for their effects on breast and ovarian cancer cell lines, with significant tumor growth retardation observed in both types of cancer. These compounds induce cytochrome P450 1A1, which is crucial for executing their antitumor activity, and generate DNA adducts in sensitive tumor cells, indicating a complex mechanism of action against cancer cells (Bradshaw et al., 2002).

Biochemical Evaluation

Further biochemical evaluations of related benzothiazole compounds have highlighted their potential as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. This could pave the way for detailed investigations into the pathophysiological roles of these compounds in various disease states, particularly in the context of neuronal injury (Röver et al., 1997).

Synthesis and Optimization

The synthesis and optimization of these compounds are critical areas of research. Studies have explored various synthetic routes and modifications to improve the pharmaceutical properties, such as water solubility and stability, of these compounds. Such optimizations are essential for the potential clinical application and effectiveness of these drugs (Hutchinson et al., 2002).

Photophysical Properties

The photophysical properties of benzoxazole derivatives, including those similar to this compound, have been studied for their potential in biophysical applications. These properties are important in understanding how these compounds interact with biological systems and can be leveraged for diagnostic or therapeutic purposes (Guzow et al., 2013).

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-19(2,3)17(24)23-18(26)21-11-8-9-15-14(10-11)22-16(25-15)12-6-4-5-7-13(12)20/h4-10H,1-3H3,(H2,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGJGNBENKCVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide
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N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide
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N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide
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N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide
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N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide
Reactant of Route 6
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N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide

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